(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol: is a chiral compound that features a pyrrolidine ring substituted with a fluorophenylmethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorobenzyl chloride and ®-pyrrolidin-3-ol.
Reaction Steps:
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly at the fluorophenylmethyl group, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the reduced fluorophenylmethyl derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Ligand Design: Employed in the design of ligands for asymmetric catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine:
Pharmaceutical Development: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-[(butylsulfanyl)methyl]pyrrolidin-3-ol .
- Pyrrolopyrazine Derivatives: These compounds share a pyrrolidine ring but differ in their substitution patterns and biological activities .
Uniqueness:
- Structural Features: The presence of the fluorophenylmethyl group and the specific stereochemistry at the 3-position of the pyrrolidine ring make (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol unique.
- Biological Activity: Its unique structure imparts distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m1/s1 |
InChI Key |
JLCQPMJBQFEEMH-LLVKDONJSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CC=C(C=C2)F |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.